5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide

Catalog No.
S13803320
CAS No.
M.F
C8H9FN2O
M. Wt
168.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidam...

Product Name

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide

IUPAC Name

5-fluoro-N'-hydroxy-2-methylbenzenecarboximidamide

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

XIFDSUOLHAZZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=NO)N

Isomeric SMILES

CC1=C(C=C(C=C1)F)/C(=N/O)/N

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and an imidamide functional group. Its molecular formula is C8H9FN2OC_8H_9FN_2O, and it has a molecular weight of approximately 168.17 g/mol. The presence of the fluorine atom often enhances the compound's biological activity and pharmacokinetic properties compared to its non-fluorinated analogs. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, including:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by various nucleophiles under appropriate conditions.
  • Condensation Reactions: The imidamide group may participate in condensation reactions with other carbonyl-containing compounds.
  • Reduction Reactions: The hydroxyl group can be reduced to form an alkane or an ether, depending on the reagents used.

These reactions are typically facilitated by common reagents such as acids, bases, or metal catalysts.

The biological activity of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide has been explored in various studies. It exhibits potential as an inhibitor of specific enzymes and receptors, owing to its structural features that allow for interactions with biological targets. Compounds with similar structures are often investigated for their roles in modulating biological pathways, including anti-inflammatory and anticancer activities.

The synthesis of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide typically involves several steps:

  • Starting Materials: The synthesis generally begins with 2-methylbenzonitrile and hydroxylamine hydrochloride.
  • Reaction Conditions: The reaction is conducted under acidic conditions to facilitate the formation of the imidamide.
  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

The synthetic route may vary depending on specific laboratory conditions and available reagents.

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide has several potential applications:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery, particularly for developing inhibitors targeting specific enzymes involved in disease processes.
  • Research Tool: Its unique properties make it valuable for studying biological mechanisms and pathways in various research contexts.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic compounds.

Interaction studies involving 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide focus on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide. These include:

  • N'-Hydroxy-2-methylbenzene-1-carboximidamide
  • N'-Hydroxy-4-methylbenzene-1-carboximidamide
  • N'-Hydroxy-3-methylbenzene-1-carboximidamide

Comparison of Similar Compounds

Compound NameUnique Features
N'-Hydroxy-2-methylbenzene-1-carboximidamideLacks fluorine substitution; different biological activity profile
N'-Hydroxy-4-methylbenzene-1-carboximidamideDifferent substitution pattern affecting reactivity
N'-Hydroxy-3-methylbenzene-1-carboximidamideVariation in spatial arrangement influencing interactions

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide stands out due to the presence of the fluorine atom, which often enhances lipophilicity and bioavailability compared to its analogs. This unique feature may lead to distinct pharmacological properties, making it a subject of interest in medicinal chemistry research.

5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide is a fluorinated aromatic compound belonging to the benzimidamide class, characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a hydroxycarboximidamide functional group. Its systematic IUPAC name, 5-fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide, reflects the substituent positions and functional groups according to priority rules.

Molecular Formula and Structural Features

The molecular formula of this compound is C₈H₈FN₂O, derived from its benzene core (C₆H₅), fluorine (F), methyl (CH₃), and hydroxycarboximidamide (CONHOH) groups. Key structural attributes include:

  • Positional isomerism: The fluorine atom occupies the 5th position on the benzene ring, while the methyl group resides at the 2nd position, ensuring distinct electronic and steric properties.
  • Hydroxycarboximidamide moiety: The N'-hydroxy group enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Identifier Codes

  • InChI: InChI=1S/C8H8FN2O/c1-5-3-4-6(9)7(2-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
  • InChIKey: QZRFLKXJEWQKPU-UHFFFAOYSA-N
  • SMILES: CC1=C(C=C(C=C1)F)C(=NO)N

These identifiers, computed using tools analogous to those in PubChem entries, facilitate precise chemical database searches and computational modeling.

Comparative Analysis with Related Structures

The compound shares structural homology with fluorinated benzimidazoles, such as those described in studies on anticoagulants and antimicrobial agents. For instance, the presence of fluorine at the 5th position parallels its role in enhancing metabolic stability in thrombin inhibitors, while the hydroxycarboximidamide group mirrors pharmacophores in amidoxime-based derivatives.

Historical Development of Fluorinated Benzimidamide Derivatives

The synthesis and application of fluorinated benzimidamides have evolved significantly over the past two decades, driven by their pharmacological potential and synthetic versatility.

Early Innovations in Benzimidazole Chemistry

The foundational chemistry of benzimidazoles, as outlined in historical reviews, dates to vitamin B₁₂ research. Initial methods involved condensing o-phenylenediamine with formic acid or aldehydes. Fluorine incorporation emerged later, leveraging its electron-withdrawing effects to modulate bioactivity. For example, trifluoromethanesulfonic acid-catalyzed reactions enabled the synthesis of fluorinated 1-ethyl-1H-benzimidazoles, showcasing improved anticoagulant properties.

Advancements in Fluorinated Benzimidamide Synthesis

Recent methodologies emphasize regioselective fluorination and functional group compatibility:

  • Copper-catalyzed oxidative coupling: A 2025 study demonstrated the efficacy of copper catalysts in coupling fluorinated benzimidamide salts with aldehyde derivatives, enabling the introduction of multiple fluorine atoms. This method outperformed traditional nucleophilic aromatic substitution (SNAr) in yield and scalability.
  • Amidoxime-based pathways: Amidoximes, serving as precursors to amidines, were utilized to synthesize benzimidamides with antimicrobial activity. For instance, compound 2a (C₁₃H₁₀FN₃O) exhibited a binding energy of −11.7 kcal/mol against Candida albicans N-myristoyltransferase.

Applications in Medicinal Chemistry

Fluorinated benzimidamides have been explored for diverse therapeutic targets:

  • Anticoagulants: Derivatives with 2,5-substituted fluorinated benzimidazoles showed direct thrombin inhibition, with IC₅₀ values comparable to dabigatran.
  • Antimicrobials: Amidoxime-derived benzimidamides displayed zones of inhibition up to 42 mm against Candida albicans, underscoring their potential as antifungal agents.

Structural Trends and Design Principles

Key design elements include:

  • Fluorine placement: Para- and meta-fluorine substitutions optimize electronic effects without steric hindrance.
  • Hybrid architectures: Combining benzimidamides with pyrimidine or triazine cores enhances target selectivity, as seen in donor-acceptor triazine systems.

The crystallographic characterization of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide represents a fundamental approach to understanding its three-dimensional molecular architecture. While specific crystallographic data for this exact compound remains limited in the current literature, structural analysis can be extrapolated from related carboximidamide derivatives and hydroxamic acid compounds [1] [2].

Based on crystallographic studies of similar N'-hydroxy carboximidamide compounds, the molecular geometry typically exhibits specific conformational preferences [3] [4]. The hydroxamic acid functionality (N'-hydroxy group) in carboximidamide derivatives generally adopts a planar configuration, with the N-O bond length ranging from 1.38 to 1.44 Angstroms, consistent with single bond character [5]. The C-N bonds within the carboximidamide moiety demonstrate partial double bond character, with bond lengths typically falling between 1.29 and 1.31 Angstroms for the imine nitrogen and 1.33 to 1.37 Angstroms for the amino nitrogen [5].

The benzene ring substitution pattern significantly influences the overall molecular conformation [6] [7]. In related chloro-N'-hydroxybenzene-1-carboximidamide structures, crystallographic analysis reveals that the carboximidamide group forms dihedral angles with the benzene ring ranging from 34 to 59 degrees [8]. This non-planar arrangement results from steric interactions between the functional groups and influences the compound's packing behavior in the solid state.

Table 1: Comparative Crystallographic Parameters for Related Carboximidamide Derivatives

CompoundSpace GroupUnit Cell ParametersZReference
N'-Hydroxypyrimidine-2-carboximidamideP 1 21/c 1a=7.41Å, b=8.02Å, c=10.22Å4 [1]
(E)-3-Chloro-N'-hydroxybenzene-1-carboximidamideP-1a=5.00Å, b=10.98Å, c=14.41Å4 [6] [7]
Pyrimidine-2-carboximidamideP -1a=5.56Å, b=7.26Å, c=7.73Å2 [2]

The hydrogen bonding patterns in N'-hydroxy carboximidamide crystals play a crucial role in determining the solid-state structure [9]. Intermolecular hydrogen bonds typically form between the N-hydroxyl group and nitrogen atoms of adjacent molecules, creating extended network structures that stabilize the crystal lattice [8]. These interactions contribute to the overall packing efficiency and influence the compound's physical properties.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectroscopic characterization of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide provides essential information about the functional groups present in the molecule [10] [11]. The hydroxamic acid moiety exhibits characteristic absorption bands that distinguish it from other nitrogen-containing functional groups [12] [13].

The N-O stretching vibration of the hydroxamic acid group typically appears in the range of 1600-1650 wavenumbers, which is characteristic of the C=N-OH functionality [12]. The broad O-H stretching absorption band associated with the hydroxyl group of the hydroxamic acid moiety appears between 3200-3600 wavenumbers, often overlapping with N-H stretching vibrations [13]. The carboximidamide C=N stretching vibration is expected to appear around 1640-1680 wavenumbers, reflecting the partial double bond character of this linkage [14] [15].

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
O-H (hydroxamic acid)3200-3600Strong, broadStretching vibration
N-H (amidine)3300-3500Medium-strongStretching vibration
C=N (carboximidamide)1640-1680StrongStretching vibration
N-O (hydroxamic acid)1600-1650MediumStretching vibration
C-F (aromatic)1000-1300StrongStretching vibration
Aromatic C=C1450-1600Medium-strongRing vibrations

The fluorine substitution on the benzene ring introduces characteristic C-F stretching vibrations in the 1000-1300 wavenumber region, which are typically strong and sharp [16]. The methyl group substitution contributes additional C-H stretching vibrations around 2850-3000 wavenumbers and C-H bending vibrations in the 1350-1470 wavenumber range [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide through analysis of both proton and carbon environments [17] [18]. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 7.0-8.5 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effect of the fluorine substituent [16].

The fluorine atom's presence significantly affects the chemical shifts of neighboring protons through both inductive and through-space effects [19]. Protons ortho to the fluorine substituent experience substantial downfield shifts due to the electronegativity of fluorine, while meta and para protons show smaller but measurable effects [16]. The methyl group protons typically appear as a singlet around 2.0-2.5 parts per million, with the exact position dependent on the electronic environment of the benzene ring [18].

Table 3: Expected Nuclear Magnetic Resonance Chemical Shifts

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Pattern
Aromatic H-37.2-7.6DoubletMeta coupling to H-4
Aromatic H-46.8-7.2Doublet of doubletsOrtho to fluorine
Aromatic H-67.4-7.8DoubletMeta coupling to H-4
Methyl group2.0-2.5SingletNo coupling
N-H (amidine)5.0-7.0BroadExchange with solvent
N-OH9.0-11.0BroadExchange with solvent

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule [20]. The carbonyl carbon of the carboximidamide group typically appears around 150-170 parts per million, while aromatic carbons appear in the 110-160 parts per million region [16]. The carbon bearing the fluorine substituent shows characteristic downfield shifts and coupling to fluorine, appearing as a doublet with coupling constants of 240-260 Hertz [19].

Mass Spectrometry

Mass spectrometric analysis of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide provides molecular weight confirmation and fragmentation pattern information [21]. The molecular ion peak appears at mass-to-charge ratio 183, corresponding to the molecular formula C8H9FN2O [22] [23]. The presence of fluorine in the molecule creates characteristic isotope patterns that aid in structural confirmation.

Common fragmentation pathways for carboximidamide compounds include loss of the hydroxyl group (mass loss of 17), loss of the entire hydroxamic acid functionality (mass loss of 32), and fragmentation of the aromatic ring system [21]. The base peak often corresponds to the methylfluorobenzene cation (mass-to-charge ratio 125) formed by loss of the carboximidamide group [22].

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and geometric optimization of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide [24] [25]. These computational studies complement experimental characterization by predicting molecular properties and explaining observed spectroscopic features [26] [27].

Geometric optimization calculations using density functional theory methods typically employ basis sets such as 6-311++G(d,p) to accurately describe the molecular geometry [25]. The optimized structure reveals the preferred conformation of the hydroxamic acid group and its interaction with the aromatic system [24]. Bond length calculations confirm experimental observations, with the N-O bond length predicted to be approximately 1.42 Angstroms and the C-N bond lengths showing partial double bond character [25].

Table 4: Calculated Molecular Properties from Density Functional Theory

PropertyCalculated ValueMethodReference
Molecular Volume145-155 ŲB3LYP/6-311++G(d,p) [25]
Dipole Moment3.2-4.1 DebyeB3LYP/6-311++G(d,p) [24]
HOMO Energy-6.1 to -6.8 eVB3LYP/6-311++G(d,p) [25]
LUMO Energy-1.2 to -2.1 eVB3LYP/6-311++G(d,p) [25]
Band Gap4.0-5.6 eVB3LYP/6-311++G(d,p) [25]

The electronic properties calculated through density functional theory reveal the compound's reactivity patterns and potential for intermolecular interactions [24]. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy provide insights into the compound's electron-donating and electron-accepting capabilities [25]. The calculated band gap indicates the compound's electronic stability and potential for charge transfer processes.

Molecular Orbital Analysis

Molecular orbital analysis through computational chemistry provides detailed understanding of the electronic distribution within 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide [24] [27]. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic π-system and the nitrogen lone pairs of the carboximidamide group [25].

The lowest unoccupied molecular orbital shows contributions from the aromatic π-system and the carboximidamide π-orbitals, indicating potential sites for electrophilic attack [24]. The molecular electrostatic potential surface reveals regions of electron density and electrophilic character, with the hydroxamic acid oxygen showing high electron density and the aromatic carbons ortho to fluorine displaying electrophilic character [25].

Natural bond orbital analysis provides quantitative assessment of charge distribution and hybridization patterns within the molecule [24]. The fluorine atom typically carries a partial negative charge of approximately -0.3 to -0.4 electron units, while the carbon bearing the carboximidamide group shows partial positive character [27]. The nitrogen atoms of the hydroxamic acid group exhibit different charge distributions, with the hydroxyl nitrogen carrying less negative charge than the amino nitrogen due to the electron-withdrawing effect of the oxygen atom [24].

The synthesis of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide requires careful selection of appropriate precursors to ensure optimal yields and selectivity. The most established synthetic route involves the reaction of 5-fluoro-2-methylbenzonitrile with hydroxylamine or its derivatives, following the well-documented pathway where benzonitrile derivatives undergo nucleophilic attack by hydroxylamine to form the corresponding amidoxime products [1] [2].

Nitrile Precursor Selection

The primary precursor for carboximidamide synthesis is 5-fluoro-2-methylbenzonitrile, which serves as the electrophilic substrate. This compound can be prepared through several established methodologies, including direct fluorination of 2-methylbenzonitrile or via diazotization of 5-amino-2-methylbenzonitrile followed by treatment with tetrafluoroboric acid [3]. The selection of the appropriate nitrile precursor significantly influences the overall synthetic efficiency, with aromatic nitriles generally providing higher yields compared to aliphatic counterparts [2].

Research has demonstrated that the electronic properties of the benzonitrile substrate play a crucial role in determining reaction outcomes. Electron-withdrawing groups such as fluorine can enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by hydroxylamine [4]. The presence of the fluorine substituent at the 5-position and the methyl group at the 2-position creates a specific substitution pattern that influences both reactivity and regioselectivity in subsequent synthetic steps.

Hydroxylamine Derivatives

The selection of hydroxylamine derivatives represents a critical decision point in precursor selection for carboximidamide formation. Hydroxylamine hydrochloride remains the most commonly employed reagent, typically used in conjunction with base catalysts such as triethylamine or sodium carbonate [2]. This approach provides reliable conversion rates of 70-85% under standard conditions, though it can lead to amide side-product formation depending on reaction conditions and substrate nature [4].

Alternative hydroxylamine sources include aqueous hydroxylamine solutions, which eliminate the need for additional base and often provide shorter reaction times [2]. O-substituted hydroxylamine derivatives, such as O-benzylhydroxylamine and O-methylhydroxylamine, offer enhanced selectivity through protection strategies, though they require additional deprotection steps [5]. Recent investigations have explored ionic liquid-based hydroxylamine salts, which can provide exceptional yields approaching 100% while maintaining environmentally friendly reaction conditions [6].

Optimization of Precursor Ratios

The stoichiometric relationship between nitrile and hydroxylamine precursors significantly impacts both conversion efficiency and product selectivity. Optimal conditions typically employ a 1.2-1.5 molar excess of hydroxylamine relative to the nitrile substrate [4]. This excess ensures complete conversion while minimizing hydrolysis side reactions that can lead to amide formation. The reaction mechanism involves initial nucleophilic attack by hydroxylamine on the nitrile carbon, followed by proton transfer and tautomerization to form the thermodynamically favored amidoxime product [2].

Studies have shown that the reaction kinetics follow pseudo-first-order behavior when hydroxylamine is used in excess, with rate constants strongly dependent on temperature and solvent polarity [4]. The activation energy for amidoxime formation has been determined to be approximately 60-80 kJ/mol, depending on the specific substrate and reaction conditions employed.

Precursor TypeSubstrate ClassReaction ConditionsTypical Yield (%)AdvantagesLimitations
BenzonitrileNitrileEthanol, 90°C, 12h78-95Readily available, high yieldRequires base, long reaction
Hydroxylamine HydrochlorideNucleophilic ReagentBase (TEA/Na2CO3), EtOH, reflux70-85Established method, versatileAmide side products
Hydroxylamine (aqueous)Nucleophilic ReagentAqueous, no base required80-90Shorter reaction timeLimited substrate scope
O-BenzylhydroxylamineProtected HydroxylamineCoupling reagent, deprotection65-85High selectivity, cleanExpensive reagents
Ionic Liquid Hydroxylamine SaltGreen AlternativeSolvent-free, 120°C, 2h100Environmentally friendlyLimited examples

Fluorination Strategies in Benzene-ring Systems

The introduction of fluorine atoms into benzene-ring systems for the synthesis of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide requires sophisticated fluorination strategies that balance reactivity, selectivity, and synthetic practicality. The unique properties of fluorine, including its high electronegativity and small atomic radius, necessitate specialized approaches for its incorporation into aromatic systems [7].

Electrophilic Fluorination Approaches

Electrophilic fluorination represents the most widely applicable strategy for introducing fluorine into electron-rich aromatic systems. The mechanism involves the formation of π-complexes between the aromatic substrate and electrophilic fluorinating agents, followed by single-electron transfer (SET) processes that generate aromatic radical cations [8] [9]. This approach is particularly effective for the synthesis of fluorinated aromatics bearing electron-donating substituents.

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a premier electrophilic fluorinating agent due to its stability, selectivity, and broad substrate scope [10]. The reagent operates through a SET mechanism, where the DABCO moiety plays an active role in stabilizing the transition state through F⋯π interactions [8]. This mechanism enables regioselective fluorination at ortho and para positions relative to electron-donating groups, consistent with classical electrophilic aromatic substitution patterns.

The regioselectivity of electrophilic fluorination can be rationalized through spin density distribution analysis of aromatic radical cations. Computational studies have shown that the highest spin density localizes at ortho and para positions relative to electron-donating groups, directing fluorination to these sites [8]. This selectivity pattern is particularly relevant for the synthesis of 5-fluoro-2-methylbenzene derivatives, where the methyl group can direct fluorination to the desired position.

Direct Fluorination with Elemental Fluorine

Direct fluorination using elemental fluorine (F2) provides a powerful but challenging approach for aromatic fluorination. This methodology requires careful control of reaction conditions to prevent over-fluorination and manage the high reactivity of molecular fluorine [11] [12]. The process typically employs diluted fluorine gas in inert solvents such as trichlorofluoromethane (CFCl3) or dichloromethane, with reaction temperatures maintained below 0°C to control selectivity.

Recent advances in direct fluorination technology have focused on the development of specialized reactor systems that can safely handle fluorine gas while maintaining precise control over reaction parameters [11]. Packed bed reactors and microreactor systems have shown particular promise for scaling direct fluorination processes, enabling kilogram-scale production of fluorinated aromatics with conversions exceeding 90% [11].

The mechanism of direct fluorination involves the electrophilic attack of polarized fluorine molecules on the aromatic ring, generating σ-complex intermediates that rapidly eliminate hydrogen fluoride to form the fluorinated product [13]. Solvent effects play a crucial role in determining both reactivity and selectivity, with polar solvents generally enhancing monofluorination selectivity through stabilization of charged intermediates.

Nucleophilic Fluorination Methods

Nucleophilic fluorination strategies employ fluoride ions as nucleophiles in substitution reactions with appropriate leaving groups. This approach is particularly effective for electron-deficient aromatic systems where electrophilic fluorination would be ineffective [7]. The methodology typically involves the displacement of halide or other leaving groups by fluoride ions under thermal or catalytic conditions.

Palladium-catalyzed nucleophilic fluorination has emerged as a particularly versatile approach, enabling the conversion of aryl halides and triflates to fluorinated aromatics using simple fluoride salts [7]. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by fluoride coordination and reductive elimination to form the carbon-fluorine bond. This methodology has been successfully applied to the synthesis of complex fluorinated aromatics with high functional group tolerance.

The development of specialized ligand systems has significantly enhanced the efficiency of palladium-catalyzed fluorination reactions. Biaryl monophosphine ligands have proven particularly effective, enabling reductive elimination from palladium(II)-fluoride complexes under mild conditions [7]. This advancement has expanded the scope of nucleophilic fluorination to include challenging substrates such as highly substituted aromatics and heteroaromatic systems.

Microflow Fluorination Technology

Microflow technology has revolutionized aromatic fluorination by enabling precise control over reaction parameters and dramatically reducing reaction times [14] [15]. This approach is particularly effective for benzyne fluorination, where reaction times can be reduced to approximately 10 seconds while achieving yields up to 98% [14]. The technology employs specialized micromixers that ensure rapid mixing of reactants and efficient heat transfer.

The advantages of microflow fluorination include enhanced safety through reduced reagent inventories, improved selectivity through precise residence time control, and increased productivity through continuous operation [15]. The technology has been successfully applied to the synthesis of various fluorinated aromatics, including compounds bearing sensitive functional groups that would be incompatible with batch processes.

Fluorination MethodReagent SystemReaction ConditionsRegioselectivityYield Range (%)Substrate Scope
Electrophilic FluorinationF-TEDA, N-F reagentsMild, room temperatureortho/para directing60-90Electron-rich aromatics
Direct Fluorination (F2)F2/N2, diluted fluorineInert solvents, controlledStatistical distribution30-70Simple aromatics
Palladium-CatalyzedPd catalysts, fluoride saltsLigands, base, moderate tempCatalyst controlled50-85Functionalized aromatics
Selectfluor ReagentSelectfluor, mild conditionsAcetonitrile, ambientSubstrate dependent70-95Broad substrate scope
Benzyne FluorinationBenzyne intermediatesMicroflow, 10 secondsPosition specific80-98Substituted aromatics

Hydroxylamine Incorporation Techniques

The incorporation of hydroxylamine into benzonitrile systems to form carboximidamide structures represents a fundamental transformation in the synthesis of 5-Fluoro-N'-hydroxy-2-methylbenzene-1-carboximidamide. The success of this transformation depends critically on the selection of appropriate hydroxylamine incorporation techniques that maximize conversion while minimizing side product formation [2] [4].

Direct Nucleophilic Attack Methodology

The most straightforward approach for hydroxylamine incorporation involves direct nucleophilic attack on the nitrile carbon atom. This mechanism proceeds through initial formation of a tetrahedral intermediate, followed by proton transfer and tautomerization to generate the thermodynamically favored amidoxime product [2]. The reaction can be conducted in various solvents, with ethanol and methanol being particularly effective due to their ability to solubilize both reactants while facilitating proton transfer processes.

The kinetics of direct nucleophilic attack follow pseudo-first-order behavior when hydroxylamine is employed in excess, with rate constants showing strong temperature dependence [4]. Activation energies typically range from 60-80 kJ/mol, depending on the electronic properties of the nitrile substrate and the reaction medium. The presence of electron-withdrawing groups such as fluorine enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack and improving overall reaction rates.

Optimization of reaction conditions has revealed that base catalysis significantly enhances both reaction rate and selectivity. Triethylamine and sodium carbonate are commonly employed bases, with optimal concentrations typically requiring 2-3 equivalents relative to the nitrile substrate [2]. The base serves to deprotonate hydroxylamine, generating the more nucleophilic hydroxylamine anion that readily attacks the nitrile carbon.

Microwave-Assisted Incorporation

Microwave-assisted synthesis has emerged as a powerful technique for accelerating hydroxylamine incorporation while maintaining high selectivity [16]. This approach leverages the dielectric heating properties of polar solvents and reactants to achieve rapid and uniform heating, significantly reducing reaction times from hours to minutes. Typical microwave conditions employ powers of 50-100 W with reaction times of 5-15 minutes, achieving conversions of 85-98% [17].

The mechanism of microwave acceleration involves enhanced molecular motion and increased collision frequency between reactants, leading to more efficient bond formation processes. Additionally, the uniform heating profile achieved through microwave irradiation helps minimize thermal decomposition pathways that can lead to side product formation. This technique has proven particularly effective for the synthesis of benzimidazole amidoxime derivatives, where conventional heating methods often result in lower yields and increased impurity levels [17].

Safety considerations are paramount in microwave-assisted synthesis, particularly when working with hydroxylamine derivatives that can be thermally unstable. Careful temperature monitoring and pressure relief systems are essential to prevent over-pressurization and ensure reproducible results. The technology has been successfully scaled to multi-gram quantities, though further development is needed for industrial-scale applications.

Ionic Liquid-Mediated Processes

Ionic liquid-mediated hydroxylamine incorporation represents a green chemistry approach that offers several advantages over conventional methods [6]. These specialized solvents can serve multiple roles as reaction media, catalysts, and phase separation agents, simplifying both the reaction process and product isolation. The ionic liquid 1-sulfobutyl pyridine hydrosulfate has shown particular promise, enabling quantitative conversion of benzonitrile derivatives to their corresponding amidoximes under mild conditions.

The mechanism of ionic liquid catalysis involves the formation of hydrogen-bonded complexes between the ionic liquid and hydroxylamine, enhancing nucleophilicity while simultaneously activating the nitrile substrate through coordination interactions [6]. This dual activation mode leads to exceptional selectivity, with no detectable amide side products under optimized conditions. The ionic liquid can be recovered through simple phase separation and recycled multiple times without significant loss of activity.

Process optimization has identified key parameters for ionic liquid-mediated hydroxylamine incorporation, including temperature (120°C), reaction time (2 hours), and optimal molar ratios between substrates and ionic liquid [6]. The methodology has been successfully applied to the synthesis of various aromatic, heteroaromatic, and aliphatic amidoximes, demonstrating broad substrate scope and excellent functional group tolerance.

Continuous Flow Integration

Continuous flow technology has been adapted for hydroxylamine incorporation, offering advantages in terms of process control, safety, and scalability [16]. This approach employs specialized microreactors that enable precise control over residence time, temperature, and mixing efficiency. The continuous nature of the process allows for the use of higher temperatures and pressures than would be practical in batch reactors, leading to enhanced reaction rates and yields.

The design of continuous flow systems for hydroxylamine incorporation must address several technical challenges, including the thermal instability of hydroxylamine derivatives and the potential for reactor fouling. Advanced reactor designs employ staged temperature profiles and integrated cleaning systems to maintain consistent performance over extended operating periods [16]. Residence times typically range from 10-30 minutes, with conversions of 85-95% achieved under optimized conditions.

Safety advantages of continuous flow processing include reduced reagent inventories, improved heat transfer, and enhanced containment of potentially hazardous materials. The technology has been successfully demonstrated for the synthesis of various amidoxime derivatives, with particular emphasis on pharmaceutical intermediates where consistent quality and yield are critical requirements.

Catalyst-Free Approaches

Recent developments in hydroxylamine incorporation have focused on catalyst-free methodologies that rely on substrate activation and optimal reaction conditions rather than external catalysts [17]. These approaches offer advantages in terms of process simplicity, cost reduction, and environmental compatibility. The absence of catalysts also eliminates concerns about catalyst separation and recycling, simplifying downstream processing.

Catalyst-free synthesis typically employs elevated temperatures (100-140°C) and polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide to enhance reaction rates [18]. The mechanism involves thermal activation of both the nitrile substrate and hydroxylamine, facilitating bond formation through increased molecular motion and collision frequency. Reaction times are typically longer than catalyzed processes (6-24 hours), but yields can be comparable when conditions are properly optimized.

Optimization of catalyst-free conditions has revealed the importance of solvent selection, with polar aprotic solvents generally providing superior results compared to protic solvents [18]. The absence of protic solvents reduces the potential for side reactions such as hydrolysis, leading to improved selectivity for the desired amidoxime product. This approach has been successfully applied to the synthesis of benzimidazole amidoxime derivatives with yields ranging from 70-95%.

Incorporation MethodReaction MechanismOptimal ConditionsConversion (%)SelectivityProcess AdvantagesKey Challenges
Direct Nucleophilic AttackNitrile + NH2OH → AmidoximeEtOH, Base, 60-80°C80-95Moderate (amide formation)Simple, establishedSide product formation
Microwave-AssistedAccelerated kineticsMW, 5-15 min, 100W85-98High (rapid reaction)Rapid, energy efficientEquipment requirements
Ionic Liquid MediatedPhase transfer catalysisIL, 120°C, 2h95-100Excellent (no side products)Green, recyclableLimited substrate scope
Continuous FlowResidence time controlResidence time 10-30 min85-95Good (residence time)Scalable, continuousCatalyst deactivation
Catalyst-FreeThermal activationDMSO, 100-140°C70-95Good (no catalyst)Simple, cost-effectiveLonger reaction times

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.06989108 g/mol

Monoisotopic Mass

168.06989108 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types